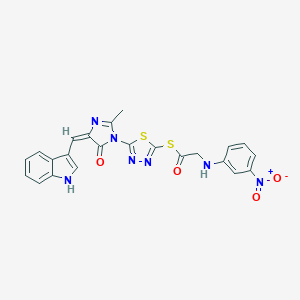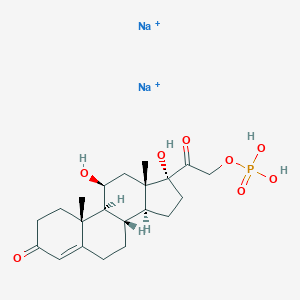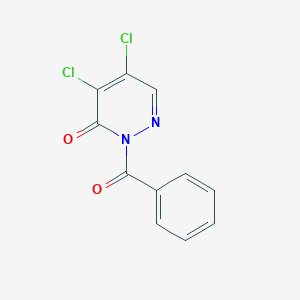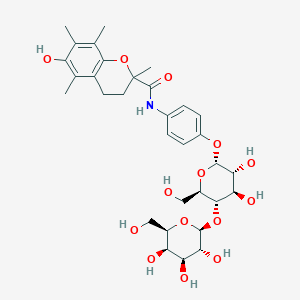
1-(2-Fluorophenyl)propan-1-ol
Descripción general
Descripción
1-(2-Fluorophenyl)propan-1-ol, also known as 2-Fluorophenylpropanol, is an organic compound that belongs to the group of phenylpropanols. This compound has a wide range of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is an important intermediate in the synthesis of various compounds and is used as a starting material for the synthesis of heterocyclic compounds. In addition, it is used in the synthesis of a variety of fluorinated compounds and has been used in the synthesis of some important biologically active compounds.
Aplicaciones Científicas De Investigación
Synthesis of Chromans : 1-(2-Fluorophenyl)propan-1-ol has been used in the synthesis of chromans. Chromans are synthesized either through chromium tricarbonyl complexes or by the action of specific rhodium cations. This demonstrates the compound's utility in organic synthesis and coordination chemistry (Houghton, Voyle, & Price, 1980).
Reactions of Coordinated Ligands : Further studies on this compound include its reactions in the presence of potassium t-butoxide and metal alkoxides, which lead to the production of chromans and other compounds. This illustrates the compound's reactivity and potential in creating complex organic structures (Houghton, Voyle, & Price, 1983).
Microbial Reduction Studies : The compound has also been a subject in microbial reduction studies. The production of specific fluoro-organic compounds in high enantiomeric purity was achieved, highlighting its role in stereochemical applications and the production of enantiomerically pure substances (Bernardi et al., 1988).
Antimicrobial Activity : In the synthesis of antimicrobial compounds, derivatives of this compound have been created and evaluated for their antimicrobial properties. This shows the compound's utility in pharmaceutical research and drug development (Nagamani et al., 2018).
Organometallic Chemistry : The compound has been used in the synthesis of organometallic complexes, indicating its versatility in coordination chemistry and potential applications in catalysis and material science (Bustelo et al., 2007).
Synthesis of Tertiary Amines : It's also involved in the synthesis of tertiary amines, demonstrating its role in creating compounds that can inhibit corrosion on carbon steel. This suggests potential applications in industrial chemistry and material protection (Gao, Liang, & Wang, 2007).
Kinetic Resolution in Organic Synthesis : The compound has been used in lipase-mediated kinetic resolution, a method important in the production of enantiomerically pure substances. This highlights its application in the field of green chemistry and sustainable processes (Shimizu, Sugiyama, & Fujisawa, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCENMZBHIHBHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621321 | |
| Record name | 1-(2-Fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156022-15-0 | |
| Record name | 1-(2-Fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156022-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



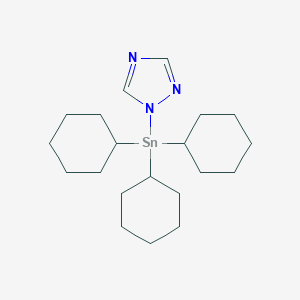
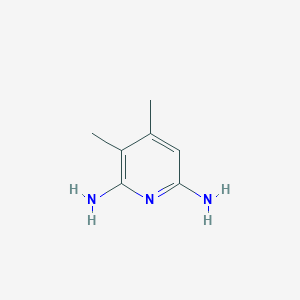
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
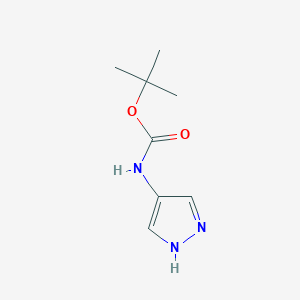


![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
